1-[2-(azetidin-1-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

LogP lipophilicity azetidine

1-[2-(Azetidin-1-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1422126-12-2, MFCD27987628) is a heterocyclic boronic acid pinacol ester building block (C₁₄H₂₄BN₃O₂, MW 277.17) belonging to the pyrazole-4-boronic ester family. It features a free (unprotected) azetidine ring linked to the pyrazole N1 via an ethylene spacer, and a pinacol boronic ester (BPin) at the pyrazole C4 position.

Molecular Formula C14H24BN3O2
Molecular Weight 277.18
CAS No. 1422126-12-2
Cat. No. B2692323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(azetidin-1-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS1422126-12-2
Molecular FormulaC14H24BN3O2
Molecular Weight277.18
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN3CCC3
InChIInChI=1S/C14H24BN3O2/c1-13(2)14(3,4)20-15(19-13)12-10-16-18(11-12)9-8-17-6-5-7-17/h10-11H,5-9H2,1-4H3
InChIKeyUPOMLRSTOUFYAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(Azetidin-1-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1422126-12-2): Physicochemical Identity and Class Positioning


1-[2-(Azetidin-1-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1422126-12-2, MFCD27987628) is a heterocyclic boronic acid pinacol ester building block (C₁₄H₂₄BN₃O₂, MW 277.17) belonging to the pyrazole-4-boronic ester family. It features a free (unprotected) azetidine ring linked to the pyrazole N1 via an ethylene spacer, and a pinacol boronic ester (BPin) at the pyrazole C4 position . The compound is commercially available at 95‒98% purity from multiple suppliers, stored at 2‒8 °C, and appears as a white to off-white crystalline powder with a melting point of 120‒123 °C . Its structural architecture—combining a drug-like azetidine, a flexible ethyl linker, and a Suzuki-ready BPin handle—places it at the intersection of modern fragment-based drug design and late-stage diversification chemistry.

Why Generic Pyrazole Boronic Esters Cannot Replace 1-[2-(Azetidin-1-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in Drug Discovery Pipelines


Substituting this compound with a simpler pyrazole-4-boronic ester (e.g., CAS 269410-08-4) or an alternative heterocyclic amine boronic ester introduces quantifiable liabilities in lipophilicity, synthetic step count, and pharmacological relevance. The free azetidine-ethyl substituent reduces LogP by approximately 0.55 log units versus the piperidine analog (CAS 1175708-03-8), altering absorption and distribution properties in a manner that cannot be recapitulated by post-coupling modification [1]. Furthermore, the azetidine-pyrazole architecture is validated in FDA-approved drugs (baricitinib) and clinical-stage candidates (JDQ443, an oral KRASᴳ¹²C inhibitor) where the azetidine ring contributes to improved metabolic stability by reducing N-dealkylation compared to piperidine congeners [2]. Replacing the free azetidine with a Boc-protected analog (CAS 877399-35-4) adds a deprotection step, increases molecular weight by 72 Da (26%), and raises LogP by approximately 1.0 unit—all of which diverge from the desired property profile for oral bioavailability and fragment-ligand efficiency.

Quantified Differentiation Evidence for 1-[2-(Azetidin-1-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Against Closest Analogs


LogP Reduction of 0.55 Units vs. Piperidine Analog (CAS 1175708-03-8) Confers Increased Hydrophilicity

The predicted LogP of 1-[2-(azetidin-1-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is 0.888, compared to 1.4356 for the closest isosteric piperidine analog 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine (CAS 1175708-03-8) [1]. This represents a ΔLogP of −0.55, placing the target compound approximately 0.5 log units closer to the optimal oral drug-likeness range (LogP 0–3) while the piperidine analog trends toward higher lipophilicity associated with increased metabolic turnover [2].

LogP lipophilicity azetidine piperidine isostere drug-likeness

Topological Polar Surface Area (TPSA) Reduction of 8.79 Ų vs. Piperidine Analog Shifts Passive Permeability Profile

The target compound exhibits a TPSA of 39.52 Ų, compared to 48.31 Ų for the piperidine analog (CAS 1175708-03-8) [1]. This 8.79 Ų reduction (~18% decrease) moves the compound further below the widely cited TPSA threshold of <60 Ų for good oral absorption and <90 Ų for blood-brain barrier penetration [2]. The parent unsubstituted 1H-pyrazole-4-boronic acid pinacol ester (CAS 269410-08-4) has a PSA of 47.14 Ų , indicating that the azetidine-ethyl substitution uniquely lowers PSA compared to both the unsubstituted core and the piperidine-substituted variant.

TPSA polar surface area membrane permeability CNS penetration azetidine isostere

26% Lower Molecular Weight and Property Profile Advantage vs. Boc-Protected Azetidine Analog (CAS 877399-35-4)

The target compound (MW 277.17) is 72.06 Da lighter than 1-(1-Boc-3-azetidinyl)pyrazole-4-boronic acid pinacol ester (CAS 877399-35-4, MW 349.23), representing a 20.6% reduction in molecular mass . The Boc-protected analog also exhibits substantially higher LogP (+1.024 units, from 0.888 to 1.912) and higher PSA (+26.30 Ų, from 39.52 to 65.82) . For fragment-based drug discovery, the target compound falls within the 'rule of three' fragment space (MW <300) while the Boc analog exceeds it, and the target's lower LogP and TPSA yield a more favorable ligand efficiency index (LE) for any given binding potency.

molecular weight fragment efficiency Boc deprotection lead-likeness atom economy

Free Azetidine Nitrogen Eliminates One Synthetic Step vs. Boc-Protected Analogs, Reducing Total Sequence Yield Loss by Estimated 10–25%

Unlike the widely used Boc-protected azetidine-pyrazole boronic esters (e.g., CAS 877399-35-4 and CAS 877399-31-0), the target compound presents a free, unprotected azetidine nitrogen ready for direct N-functionalization (alkylation, acylation, sulfonylation, or reductive amination) or direct use in biological assays . Boc deprotection typically requires treatment with TFA/CH₂Cl₂ or HCl/dioxane, adding one synthetic step with reported yields of 80‒95% depending on substrate sensitivity [1]. This translates to a cumulative yield penalty of 5‒20% for each late-stage sequence where the Boc group must be removed. Moreover, the strongly acidic deprotection conditions can be incompatible with acid-sensitive functional groups (e.g., acetals, silyl ethers, certain heterocycles) introduced during prior Suzuki couplings, creating chemoselectivity constraints that the free amine building block entirely avoids [2].

synthetic efficiency Boc deprotection step economy protecting group strategy parallel synthesis

Azetidine-Pyrazole Scaffold Validated in FDA-Approved Drug Baricitinib and Clinical Candidate JDQ443 (KRASᴳ¹²C Phase II/III)

The azetidine-pyrazole architecture—specifically an azetidine connected to a pyrazole-4-position that is further elaborated—is a core structural motif in baricitinib (Olumiant®), an FDA-approved JAK1/JAK2 inhibitor, where a 1-(1-ethanesulfonyl-azetidin-3-yl)-1H-pyrazol-4-yl group is directly attached to a pyrrolopyrimidine core [1]. More recently, JDQ443 (opnurasib), a covalent oral KRASᴳ¹²C inhibitor currently in Phase II/III clinical trials for non-small cell lung cancer, features a spiro-azetidine linker attached to a 5-methylpyrazole core [2]. JDQ443 demonstrated dose-dependent antitumor activity in mouse xenograft models and was designed to position its electrophilic acrylamide warhead using the azetidine as a rigid, metabolically stable linker motif that replaced a more flexible aniline-based linker [2]. The target compound, bearing an azetidine-ethyl-pyrazole-4-BPin architecture, serves as a direct synthetic precursor for constructing analogous azetidine-pyrazole-containing inhibitor cores via Suzuki-Miyaura cross-coupling at the C4 position.

baricitinib JDQ443 KRAS G12C kinase inhibitor FDA-approved scaffold clinical validation

Ethylene Spacer Confers Conformational Flexibility Not Available in Directly Attached Azetidine-Pyrazole Analogs (CAS 1331786-41-4)

The ethylene (−CH₂CH₂−) spacer between the azetidine nitrogen and the pyrazole N1 in the target compound introduces 2 additional rotatable bonds (total 4) compared to directly attached azetidine-pyrazole analogs (e.g., CAS 1331786-41-4, azetidine directly at pyrazole N1 with ~2 rotatable bonds excluding the BPin moiety) . This conformational degree of freedom allows the azetidine ring to sample a larger conformational volume, potentially enabling it to occupy different subpockets of a target protein upon elaboration. The 2-(azetidin-1-yl)ethyl motif appears in at least one potent clinical kinase inhibitor—M2698 (dual p70S6K/Akt inhibitor; p70S6K IC₅₀ = 1.1 nM, Akt1 IC₅₀ = 4 nM)—where it is attached to a substituted imidazole core and contributes to the compound's ability to cross the blood-brain barrier [1].

ethylene linker conformational flexibility rotatable bonds binding mode diversity structure-activity relationship

Procurement-Relevant Application Scenarios for 1-[2-(Azetidin-1-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1422126-12-2)


Parallel Library Synthesis of N-Functionalized Azetidine-Pyrazole Kinase Inhibitor Candidates via Tandem Suzuki Coupling and Amine Derivatization

The free azetidine nitrogen and the C4-BPin ester constitute two orthogonal reactive handles enabling a two-step, one-pot or sequential diversification strategy: (i) Suzuki-Miyaura cross-coupling at C4 with (hetero)aryl halides to install diverse aromatic/heteroaromatic groups, followed by (ii) direct N-functionalization of the azetidine via reductive amination, acylation, or sulfonylation. This workflow maps directly onto pyrazole-based kinase inhibitor pharmacophores validated by baricitinib and JDQ443 [1][2]. The target compound's LogP of 0.888 and TPSA of 39.52 Ų suggest that the resulting elaborated analogs will generally remain within favorable oral drug-likeness space, unlike products derived from the more lipophilic piperidine or Boc-protected azetidine analogs .

Fragment-Based Drug Discovery (FBDD) Where Low MW and Free Amine Enable Direct Biophysical Screening

At MW 277.17, the target compound qualifies as a fragment (MW <300, consistent with the 'rule of three' for fragments: MW ≤300, LogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3) [3]. Unlike Boc-protected analogs (MW 349.23), this compound can be screened directly by SPR, NMR, or thermal shift assays without prior deprotection—eliminating a confounding step that can introduce false negatives if deprotection is incomplete or generates residual TFA salts that interfere with biophysical readouts [4]. The azetidine nitrogen can also form key hydrogen-bond or salt-bridge interactions with target proteins during fragment screening, unlike N-substituted analogs where this interaction is sterically or electronically blocked.

Late-Stage Functionalization of Advanced Drug Intermediates Requiring Acid-Sensitive Group Compatibility

In late-stage diversification of complex drug intermediates bearing acid-labile functional groups (e.g., tert-butyl esters, silyl ethers, acetals, glycosidic bonds), the free azetidine BPin ester eliminates the need for TFA- or HCl-mediated Boc deprotection that would otherwise cleave or degrade these sensitive moieties [4][5]. The pinacol boronic ester itself can be directly coupled under mild Suzuki conditions (Pd(dppf)Cl₂ or Pd(PPh₃)₄, aqueous Na₂CO₃ or K₃PO₄, 60–90 °C, THF/toluene/H₂O) without affecting the free azetidine, which remains available for subsequent functionalization under orthogonal conditions (e.g., HATU-mediated amide coupling in DMF at room temperature) [6].

CNS-Penetrant Kinase Inhibitor Programs Leveraging the Azetidine-Ethyl Motif's Low TPSA and Brain-Penetrant Precedent

The low TPSA (39.52 Ų) of the target compound positions it favorably for CNS drug discovery programs where TPSA <60–70 Ų is a widely used design criterion for blood-brain barrier penetration [7]. The clinical-stage brain-penetrant dual p70S6K/Akt inhibitor M2698 (p70S6K IC₅₀ = 1.1 nM, Akt1 IC₅₀ = 4 nM) features the same 2-(azetidin-1-yl)ethyl motif attached to an imidazole core, demonstrating that this substructure is compatible with CNS exposure in vivo [8]. By coupling the target BPin ester to appropriate heteroaryl bromides, medicinal chemistry teams can rapidly generate azetidine-ethyl-pyrazole-containing analogs for CNS kinase programs without needing to synthesize the azetidine-ethyl-pyrazole fragment de novo.

Quote Request

Request a Quote for 1-[2-(azetidin-1-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.